
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a furan derivative, which undergoes a series of hydroxylation and methoxylation reactions to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, where biomass is converted into platform chemicals such as furfural and 5-hydroxymethylfurfural. These intermediates can then be further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may regenerate the original hydroxyl groups .
Applications De Recherche Scientifique
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. For example, it may act as an antioxidant by donating electrons to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ascorbic Acid:
Dehydroascorbic Acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in biological systems.
Uniqueness
What sets 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol apart from these similar compounds is its unique combination of hydroxyl and methoxy groups, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
52571-87-6 |
|---|---|
Formule moléculaire |
C8H16O7 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-(1,2-dihydroxyethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O7/c1-14-8-6(13)4(11)5(12)7(15-8)3(10)2-9/h3-13H,2H2,1H3 |
Clé InChI |
GJUAFBSAJCBGRU-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C(C(O1)C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
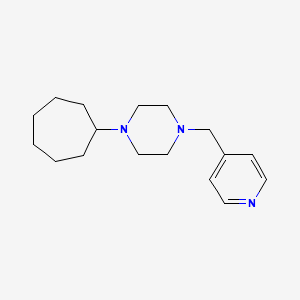
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
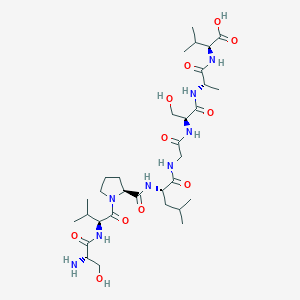
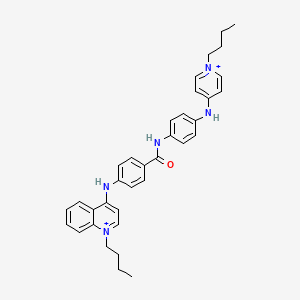
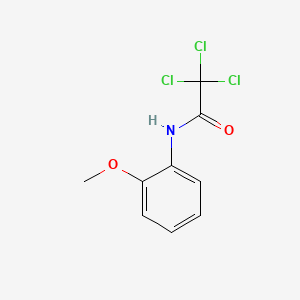
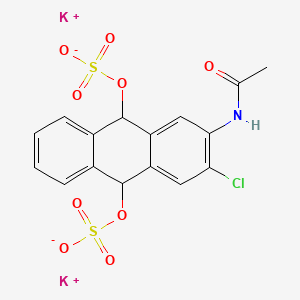
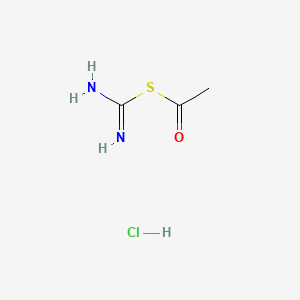
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
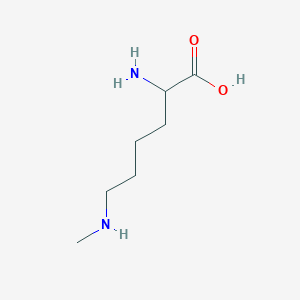
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)

